molecular formula C16H17N5O3 B12923650 2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one CAS No. 647831-13-8

2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one

Cat. No.: B12923650
CAS No.: 647831-13-8
M. Wt: 327.34 g/mol
InChI Key: FSIHPTDYGKCLAA-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with benzo[d]oxazole and diamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole moiety, which is then coupled with a suitable pyrimidinone precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .

Scientific Research Applications

2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development, particularly in the areas of anticancer and antimicrobial research.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one is unique due to its combination of a pyrimidinone core with benzo[d]oxazole and diamino groups. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

647831-13-8

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

2,4-diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C16H17N5O3/c17-13-9(14(23)21-16(18)20-13)5-1-3-7-11(22)15-19-10-6-2-4-8-12(10)24-15/h2,4,6,8H,1,3,5,7H2,(H5,17,18,20,21,23)

InChI Key

FSIHPTDYGKCLAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)CCCCC3=C(N=C(NC3=O)N)N

Origin of Product

United States

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